

Application Notes: Combining **RH 795** Imaging with Electrophysiology

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Compound of Interest

Compound Name: *RH 795*

Cat. No.: *B15553039*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Voltage-sensitive dyes (VSDs) are powerful tools for monitoring changes in membrane potential across neuronal populations.[1] **RH 795** is a fast-responding potentiometric styryl dye utilized for functional imaging of neurons.[2] Its favorable properties, including relatively low phototoxicity and slow bleaching, make it a suitable candidate for long-term imaging experiments.[3] Combining **RH 795** imaging with electrophysiological techniques, such as whole-cell patch clamping, provides a robust methodology to correlate population-level neuronal activity with single-cell dynamics.[4] This combination allows for the validation of optical signals and offers deeper insights into neural circuit function.

Key Advantages of Combining **RH 795** Imaging and Electrophysiology:

- Simultaneous multi-scale analysis: Relate the activity of a single neuron to the broader network dynamics.
- Validation of optical data: Electrophysiological recordings can confirm the fidelity of the voltage-sensitive dye signals.[4]
- Investigation of complex neural processes: Study phenomena like synaptic integration, action potential propagation, and network oscillations.

Properties of RH 795 Dye

| Property | Value | Reference |
|----------------------------|---|-----------|
| Dye Type | Fast-responding potentiometric probe | [2] |
| Excitation (in Methanol) | 530 nm | [2] |
| Emission (in Methanol) | 712 nm | [2] |
| Spectral Shift in Membrane | Blue-shifted by up to 20 nm (excitation) and 80 nm (emission) | [2] |
| Molecular Weight | 585.42 g/mol | [2] |
| Solubility | Water, DMSO | [2][5] |

Experimental Considerations:

- **Phototoxicity and Photobleaching:** While **RH 795** has weaker phototoxic effects compared to some other dyes, it is crucial to minimize light exposure to prevent cellular damage and signal degradation.[3][6] Use the lowest possible excitation light intensity and exposure time that still provides an adequate signal-to-noise ratio.
- **Dye Concentration:** Higher dye concentrations can increase the signal but also lead to greater phototoxicity and non-specific staining.[4] It is essential to optimize the concentration for each specific application.
- **Signal-to-Noise Ratio:** The optical signal from VSDs is typically small.[7] Therefore, a high-quality imaging system with a sensitive camera is necessary to achieve a good signal-to-noise ratio.

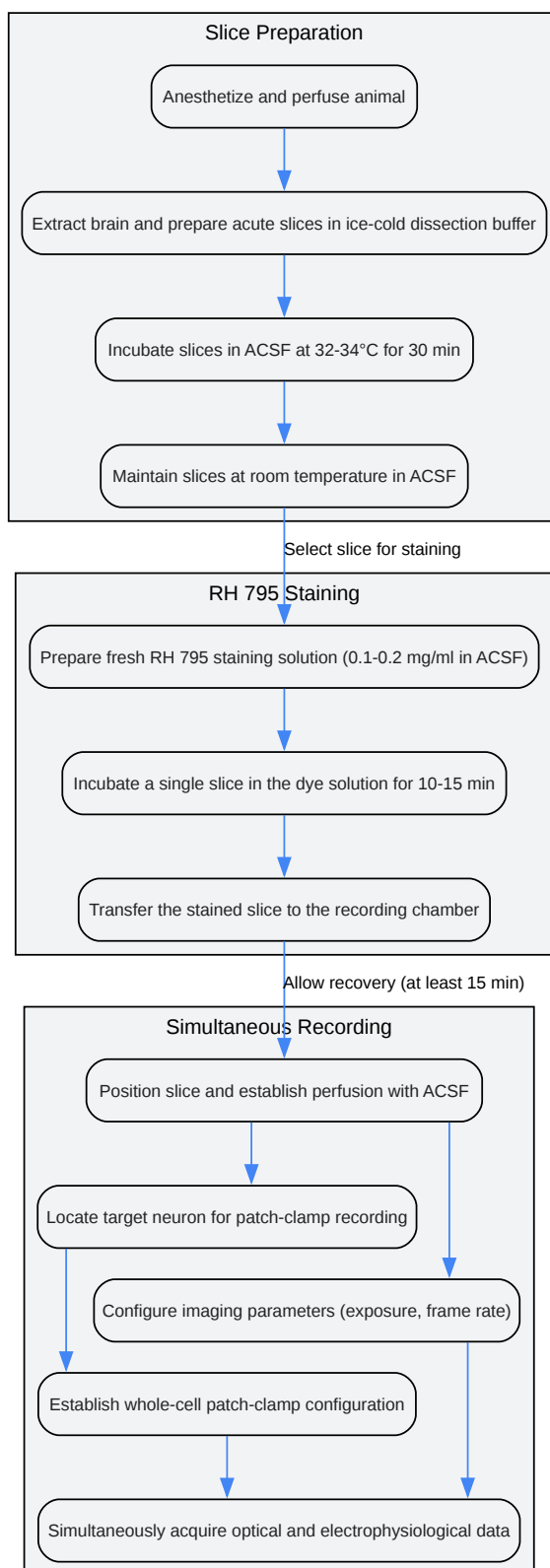
Protocols: Simultaneous RH 795 Imaging and Electrophysiology in Brain Slices

This protocol describes the preparation of acute brain slices, staining with **RH 795**, and subsequent simultaneous optical imaging and whole-cell patch-clamp recording.

Materials and Solutions:

| Reagent/Material | Specifications |
|---------------------------------------|---|
| RH 795 Dye | From a reputable supplier (e.g., Biotium) |
| Artificial Cerebrospinal Fluid (ACSF) | Standard formulation, continuously bubbled with 95% O ₂ / 5% CO ₂ |
| Dissection Buffer | Sucrose-based or NMDG-based, ice-cold |
| Internal Solution for Patch Pipette | Specific to the experimental goals (e.g., potassium gluconate-based) |
| Microscope | Upright, fixed-stage with appropriate objectives (e.g., 10x, 40x) |
| Filter Cube for RH 795 | Excitation: ~535/50 nm, Dichroic: ~565 nm, Emission: ~590 nm long-pass |
| Light Source | Stable and controllable (e.g., LED, arc lamp) |
| Camera | High-speed, low-noise CCD or sCMOS camera |
| Electrophysiology Rig | Amplifier, micromanipulators, data acquisition system |
| Perfusion System | To maintain slice health during recording |

Experimental Workflow Diagram:



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Caption: Workflow for combined **RH 795** imaging and electrophysiology.

Detailed Protocol Steps:

1. Brain Slice Preparation:

- Anesthetize the animal according to approved institutional protocols.
- Perform transcardial perfusion with ice-cold, oxygenated dissection buffer.
- Rapidly dissect the brain and prepare 300-400 μm thick slices using a vibratome in ice-cold dissection buffer.
- Transfer slices to a holding chamber with ACSF at 32-34°C for 30 minutes.
- After this recovery period, maintain the slices at room temperature in continuously oxygenated ACSF until use. Slices can typically be used for at least 6 hours.[4]

2. **RH 795** Staining:

- Prepare a stock solution of **RH 795** by dissolving 1 mg in 20 μl of ddH₂O.[4]
- On the day of the experiment, prepare a fresh staining solution by diluting the stock solution in ACSF to a final concentration of 0.1-0.2 mg/ml.[4]
- Carefully transfer a single brain slice to a small petri dish.
- Cover the slice with approximately 80 μl of the staining solution and incubate for 10-15 minutes at room temperature.[4]
- After incubation, transfer the stained slice to the recording chamber of the microscope.

3. Simultaneous Imaging and Electrophysiology:

- Position the stained slice in the recording chamber and start continuous perfusion with oxygenated ACSF at a rate of 2-3 ml/min. Allow the slice to recover for at least 15 minutes before recording.
- Using infrared differential interference contrast (IR-DIC) microscopy, identify a target neuron for patch-clamp recording.

- Approach the neuron with a patch pipette filled with the appropriate internal solution and establish a whole-cell patch-clamp configuration.
- Switch to fluorescence microscopy to set up the imaging parameters. Use a filter cube appropriate for **RH 795** (e.g., excitation 535/50 nm, emission >590 nm).[4]
- Adjust the excitation light intensity and camera exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.
- Simultaneously record the membrane potential of the patched neuron and the fluorescence changes from the surrounding tissue.

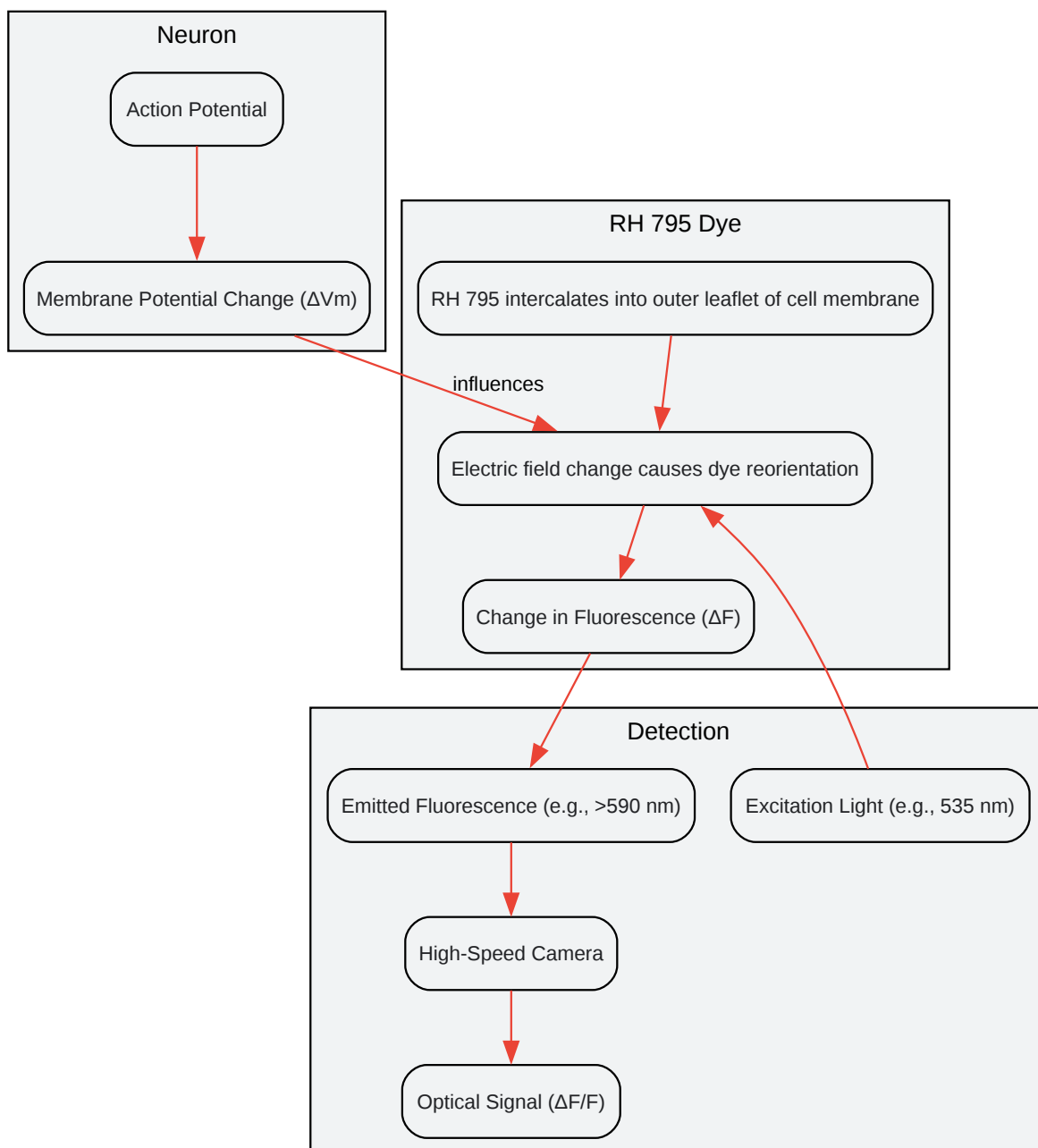
Data Acquisition and Analysis:

| Parameter | Recommended Setting |
|---------------------------------|--|
| Imaging Frame Rate | 100-1000 Hz (depending on the biological question) |
| Electrophysiology Sampling Rate | 10-20 kHz |
| Data Analysis Software | Clampfit, MATLAB, Python with relevant libraries |

Analysis Workflow:

- Preprocessing of Optical Data: Correct for photobleaching by fitting an exponential function to the fluorescence decay and subtracting it from the signal.
- Calculation of $\Delta F/F$: Calculate the relative change in fluorescence ($\Delta F/F$) for each pixel or region of interest (ROI).
- Correlation Analysis: Correlate the time course of the $\Delta F/F$ signal with the simultaneously recorded electrophysiological trace.
- Spatiotemporal Mapping: Generate maps of neuronal activity propagation based on the timing of the fluorescence changes across the imaged area.

Signaling Pathway Diagram:



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Caption: Mechanism of **RH 795** voltage sensing.

This comprehensive guide provides the necessary information for researchers to successfully combine **RH 795** imaging with electrophysiology to investigate neural circuit dynamics. Careful optimization of the experimental parameters is key to obtaining high-quality, reliable data.

References

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